synthesis of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one
synthesis of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one
An In-depth Technical Guide to the Synthesis of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Edaravone)
Executive Summary
This technical guide provides a comprehensive overview of the , a potent free radical scavenger commercially known as Edaravone. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, underlying reaction mechanisms, and critical process parameters. The core focus is on the classical Knorr pyrazole synthesis, a robust and high-yielding method involving the condensation of phenylhydrazine and ethyl acetoacetate. We will explore the mechanistic intricacies, provide a detailed, field-proven experimental protocol, and discuss key considerations for purification and industrial scale-up, including modern continuous flow manufacturing techniques. All information is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Edaravone
2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Edaravone, MCI-186) is a synthetic antioxidant compound belonging to the pyrazolone class of heterocyclic molecules.[1] It has garnered significant attention in the pharmaceutical industry for its potent neuroprotective effects, which are attributed to its ability to scavenge reactive oxygen species (ROS).[2] Clinically, Edaravone is approved for the treatment of acute ischemic stroke and has shown efficacy in slowing the progression of amyotrophic lateral sclerosis (ALS).[3][4] The therapeutic potential of Edaravone underscores the importance of efficient, scalable, and high-purity synthesis routes for its production.
The molecular structure of Edaravone allows it to exist in several tautomeric forms (CH, NH, and OH forms), a characteristic that is crucial to its chemical reactivity and biological activity.[5] This guide will focus on the most established and widely implemented synthetic pathway, which provides a practical and scalable approach to producing this vital active pharmaceutical ingredient (API).
Core Synthesis Route: The Knorr Pyrazole Synthesis
The most common and industrially viable method for synthesizing Edaravone is a variation of the Knorr pyrazole synthesis.[3] This method involves the condensation reaction between two key starting materials: phenylhydrazine and ethyl acetoacetate .[6][7] The reaction is typically performed under reflux conditions and is favored for its use of readily available reagents, operational simplicity, and generally high yields.[3][5]
Overall Reaction Scheme
The synthesis proceeds in a straightforward manner, where the two precursors react to form the pyrazolone ring system, with the elimination of ethanol and water as byproducts.
Caption: Overall reaction for the synthesis of Edaravone.
Causality and Mechanism of Action
Understanding the reaction mechanism is critical for process optimization and impurity control. The synthesis proceeds through a well-established pathway involving nucleophilic attack followed by intramolecular cyclization.[3][5]
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more sterically accessible and electron-rich terminal nitrogen atom of phenylhydrazine on the electrophilic ketone carbonyl carbon of ethyl acetoacetate. The ketone carbonyl is more reactive than the ester carbonyl.
-
Formation of Hydrazone Intermediate: This attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.
-
Ring Closure and Elimination: This cyclization forms a five-membered ring intermediate. The final step involves the elimination of an ethanol molecule, yielding the stable aromatic pyrazolone ring structure of Edaravone.[3][5]
Caption: Stepwise mechanism of the Knorr pyrazole synthesis for Edaravone.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established laboratory and patent literature, designed for reproducibility and high yield.[3][8][9]
Materials and Reagents
-
Phenylhydrazine (C₆H₈N₂)
-
Ethyl acetoacetate (C₆H₁₀O₃) or Methyl acetoacetate
-
Solvent: Ethanol (95% or absolute), Methanol
-
Anti-Solvent/Washing: Diethyl ether, n-Hexane
-
Catalyst (optional): Acetic acid, Tartaric acid[8]
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum filtration apparatus, beakers.
Synthesis of Crude Edaravone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary solvent (e.g., ethanol). The typical ratio of phenylhydrazine to solvent is between 1:2 to 1:5 (g/mL).[8]
-
Addition of Reactants: Under stirring, add phenylhydrazine (1.0 molar equivalent) to the solvent. Subsequently, add ethyl acetoacetate (1.0 molar equivalent) dropwise. An exothermic reaction may be observed.
-
Catalyst Addition (Optional): For catalyzed reactions, an acid catalyst such as acetic acid or tartaric acid can be added (typically 0.1-0.2 equivalents relative to phenylhydrazine).[8] This can improve reaction rates and yield.
-
Reflux: Heat the reaction mixture to reflux (typically 75-80°C for ethanol) and maintain this temperature for 1-3 hours.[3][8] The solution will gradually turn into a viscous, heavy syrup.
-
Precipitation of Crude Product: After the reflux period, remove the heat source and allow the mixture to cool to approximately 60°C. Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.
-
Inducing Crystallization: Add a non-alcoholic solvent like diethyl ether or n-hexane while stirring vigorously with a glass rod.[3][8] This acts as an anti-solvent, causing the crude product to precipitate as a solid. Continue adding the anti-solvent in portions until precipitation is complete.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold diethyl ether or ethanol to remove residual starting materials.
-
Drying: Allow the crude product to air dry or dry under vacuum to obtain the crude Edaravone. Yields at this stage are often high, potentially exceeding 90%.[8]
Purification by Recrystallization
Purification is essential to achieve pharmaceutical-grade purity (>99.5%).
-
Dissolution: Transfer the crude Edaravone to a beaker and add a minimal amount of a suitable hot solvent, such as ethanol or an isopropanol-water mixture.[3][10] Heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Stir for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize crystal yield, subsequently place the beaker in an ice-water bath.
-
Collection and Drying: Collect the purified white or off-white crystals by vacuum filtration.[3] Wash the crystals with a small amount of cold ethanol. Dry the product completely under vacuum at an elevated temperature (e.g., 90°C) to obtain pure Edaravone.[8]
Process Optimization and Industrial Considerations
While the batch process described is robust, industrial production benefits from optimization to enhance yield, purity, and efficiency.
Key Parameter Optimization
| Parameter | Variation | Effect on Synthesis | Reference |
| Solvent | Ethanol, Methanol | Alcoholic solvents are preferred. Methanol can be used effectively.[8] | [8] |
| Catalyst | None, Acetic Acid, Tartaric Acid | Acid catalysts can accelerate the reaction and improve yield and purity.[8] | [8] |
| Temperature | 40 - 90 °C | Reflux temperature (around 75-80°C) is common for efficient reaction rates.[8] | [8] |
| Reactant Ratio | Equimolar (1:1) | A near-equimolar ratio of phenylhydrazine to acetoacetate is typically used.[8][10] | [8][10] |
| Yield (Crude) | 92 - 94% | High crude yields are consistently reported with optimized conditions.[8] | [8] |
| Purity (Final) | > 99.9% | Multiple recrystallizations can achieve very high purity suitable for API use.[8][11] | [8][11] |
Continuous Flow Synthesis
Modern pharmaceutical manufacturing is increasingly adopting continuous flow technology to improve safety, consistency, and throughput. A continuous, two-step process for Edaravone has been developed.[11][12]
-
Step 1: Phenylhydrazine and ethyl acetoacetate solutions are continuously pumped and mixed in a microreactor to form an intermediate.
-
Step 2: This intermediate solution is then mixed with a base (e.g., sodium hydroxide solution) in a second reactor to facilitate the final cyclization and product formation.
This method can significantly reduce impurities and achieve high throughput (e.g., over 11 kg/day ) with final product purities exceeding 99.95%, making it highly suitable for industrial-scale production.[11][12]
Conclusion
The (Edaravone) via the Knorr pyrazole synthesis is a well-established, efficient, and scalable process. The reaction between phenylhydrazine and ethyl acetoacetate proceeds through a predictable mechanism of nucleophilic attack and intramolecular cyclization to produce the desired pyrazolone core. Through careful control of reaction conditions, including solvent choice, temperature, and optional use of an acid catalyst, high yields of crude product can be reliably obtained. Subsequent purification by recrystallization is a critical step to achieve the high purity required for its use as an active pharmaceutical ingredient. For large-scale industrial manufacturing, the transition from batch processing to continuous flow synthesis offers significant advantages in terms of efficiency, product quality, and process safety. This guide provides a foundational understanding for researchers and developers working with this important therapeutic agent.
References
- Watanabe, K., Taniguchi, M., & Shinoda, M. (2013). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Redox Report, 8(3), 157-161.
-
Watanabe, K., Taniguchi, M., & Shinoda, M. (2003). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Taylor & Francis Online. Retrieved from [Link]
-
Fumagalli, M., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central. Retrieved from [Link]
-
Watanabe, K., Taniguchi, M., & Shinoda, M. (2003). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). PubMed. Retrieved from [Link]
-
Ghahremanzadeh, R., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]
- CN102180834A - Preparation method for edaravone. (n.d.). Google Patents.
-
Mokale, S. N., et al. (2022). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. Retrieved from [Link]
-
Patel, H. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. ACS Publications. Retrieved from [Link]
-
Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. American Chemical Society. Retrieved from [Link]
-
One pot condensation reaction of phenylhydrazine, ethyl acetoacetate... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]... (n.d.). ResearchGate. Retrieved from [Link]
- Mohareb, R. M., & Ibrahim, R. A. (2011). Reaction of Phenylhydrazo ethylacetoacetate with cyano acetyl hydrazine: Novel synthesis of pyridazine and pyrazole derivatives and their anti-tumor evaluations. International Journal of Pharmaceutical Sciences and Research.
-
Watanabe, K., et al. (2003). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut (TM)). ResearchGate. Retrieved from [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Retrieved from [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
- CN101830852A - Edaravone compound synthesized by new method. (n.d.). Google Patents.
-
El-Faham, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
El-Malah, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Effect of a Novel Free Radical Scavenger, Edaravone (MCI-186), on Acute Brain Infarction. (n.d.). ResearchGate. Retrieved from [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. (n.d.). STM Journals. Retrieved from [Link]
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. CN101830852A - Edaravone compound synthesized by new method - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
